molecular formula C7H3ClF2O2 B15335685 2,6-Difluorophenyl Chloroformate

2,6-Difluorophenyl Chloroformate

Cat. No.: B15335685
M. Wt: 192.55 g/mol
InChI Key: XAEAQCLRHNJBLT-UHFFFAOYSA-N
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Description

2,6-Difluorophenyl Chloroformate is an organic compound with the molecular formula C7H3ClF2O2. It is a derivative of phenyl chloroformate, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is used as a reagent in organic synthesis, particularly in the preparation of various chemical intermediates and active pharmaceutical ingredients.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluorophenyl Chloroformate can be synthesized through the reaction of 2,6-difluorophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the exothermic nature of the process and to prevent the decomposition of the product. The general reaction scheme is as follows:

2,6-Difluorophenol+Phosgene2,6-Difluorophenyl Chloroformate+HCl\text{2,6-Difluorophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2,6-Difluorophenol+Phosgene→2,6-Difluorophenyl Chloroformate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor, where the reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorophenyl Chloroformate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: Reacts with water to produce 2,6-difluorophenol and hydrochloric acid.

    Reduction: Can be reduced to 2,6-difluorophenol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Amines: Used in the formation of carbamates under mild conditions.

    Alcohols: React to form carbonates in the presence of a base.

    Water: Hydrolysis occurs readily in the presence of moisture.

    Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    2,6-Difluorophenol: Formed from hydrolysis or reduction reactions.

Scientific Research Applications

2,6-Difluorophenyl Chloroformate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various intermediates and active pharmaceutical ingredients.

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Difluorophenyl Chloroformate involves its reactivity with nucleophiles. The chloroformate group (ROC(O)Cl) is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.

Comparison with Similar Compounds

2,6-Difluorophenyl Chloroformate can be compared with other chloroformates such as:

    Methyl Chloroformate: A simpler chloroformate used in similar nucleophilic substitution reactions.

    Phenyl Chloroformate: Similar structure but without the fluorine substituents, leading to different reactivity and applications.

    Benzyl Chloroformate: Used for introducing the Cbz (carboxybenzyl) protecting group in organic synthesis.

The uniqueness of this compound lies in the presence of fluorine atoms, which can influence the reactivity and stability of the compound, making it suitable for specific applications where fluorinated intermediates are required.

Properties

Molecular Formula

C7H3ClF2O2

Molecular Weight

192.55 g/mol

IUPAC Name

(2,6-difluorophenyl) carbonochloridate

InChI

InChI=1S/C7H3ClF2O2/c8-7(11)12-6-4(9)2-1-3-5(6)10/h1-3H

InChI Key

XAEAQCLRHNJBLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(=O)Cl)F

Origin of Product

United States

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